5-BENZYLOXY-4-BROMO-2-NITROANILINE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-nitro-5-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3/c14-10-6-12(16(17)18)11(15)7-13(10)19-8-9-4-2-1-3-5-9/h1-7H,8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOWGMXDNNTWKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681497 | |
| Record name | 5-(Benzyloxy)-4-bromo-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-69-6 | |
| Record name | 5-(Benzyloxy)-4-bromo-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Benzyloxy 4 Bromo 2 Nitroaniline
Retrosynthetic Analysis and Strategic Disconnections for 5-BENZYLOXY-4-BROMO-2-NITROANILINE
A retrosynthetic analysis of this compound reveals several possible disconnections. The three key functional groups attached to the aniline (B41778) ring are the nitro group at C-2, the bromo group at C-4, and the benzyloxy group at C-5. The order in which these groups are introduced is critical due to their directing effects in electrophilic aromatic substitution reactions.
The amino group (-NH2) is a strong activating group and is ortho-, para-directing. The nitro group (-NO2) is a strong deactivating group and is meta-directing. The bromo group (-Br) is a deactivating group but is ortho-, para-directing. The benzyloxy group (-OCH2Ph) is an activating group and is ortho-, para-directing.
Considering these directing effects, a logical retrosynthetic approach would involve the following disconnections:
C-N bond disconnection (nitro group): This suggests a nitration reaction as a key step.
C-Br bond disconnection (bromo group): This points to a bromination reaction.
C-O bond disconnection (benzyloxy group): This indicates an etherification reaction.
The challenge lies in the sequence of these reactions to achieve the desired 1,2,4,5-tetrasubstituted pattern. A plausible forward synthesis might start with a substituted aniline or benzene (B151609) derivative and sequentially introduce the functional groups, carefully considering the directing effects at each stage.
Precursor Identification and Availability for this compound Synthesis
2-Nitroaniline (B44862): This compound already possesses the nitro and amino groups in the desired relative positions. Subsequent bromination and benzyloxylation would be required.
4-Bromo-2-nitroaniline (B116644): This precursor has both the bromo and nitro groups correctly positioned. The final step would be the introduction of the benzyloxy group.
5-Chloro-2-nitroaniline (B48662): This could be a precursor where the chloro group is later displaced by a benzyloxy group via nucleophilic aromatic substitution.
Resorcinol (B1680541): This can be used to introduce the hydroxyl group, which is then converted to the benzyloxy group.
The availability and cost of these precursors are important considerations in designing an efficient synthesis.
Detailed Exploration of Reaction Pathways for this compound
The introduction of a nitro group at the 2-position of an aniline derivative is a key transformation.
Direct Nitration of Acetanilide (B955): To control the reactivity of the amino group and prevent over-nitration or oxidation, aniline is often first protected as acetanilide. Nitration of acetanilide with a mixture of nitric acid and sulfuric acid typically yields a mixture of ortho- and para-nitro isomers. The p-nitro isomer is usually the major product. Separation of the isomers is necessary, followed by hydrolysis of the amide to reveal the free amino group.
Nitration of Substituted Anilines: If starting with a pre-functionalized aniline, the existing substituents will direct the position of nitration. For instance, nitration of 3-bromoaniline (B18343) would likely lead to a mixture of isomers, including the desired 4-bromo-2-nitroaniline, but also other products.
A common method for the nitration of activated aromatic compounds is the use of a mixture of concentrated sulfuric and nitric acids. evitachem.com For deactivated aromatic compounds, stronger conditions may be required. thieme-connect.de
| Reactant | Reagents | Product | Notes |
| Acetanilide | HNO3, H2SO4 | o-Nitroacetanilide & p-Nitroacetanilide | Separation of isomers required. |
| 2-(Benzyloxy)aniline | HNO3, H2SO4 | 2-(Benzyloxy)-nitroanilines | Introduces the nitro group. evitachem.com |
Regioselective bromination at the C-4 position is crucial. The directing effects of the substituents on the ring will determine the outcome.
Bromination of 2-Nitroaniline: The amino group is a strong ortho-, para-director, while the nitro group is a meta-director. In 2-nitroaniline, the position para to the amino group (C-4) is activated. Therefore, electrophilic bromination of 2-nitroaniline is expected to yield 4-bromo-2-nitroaniline. Common brominating agents include bromine in acetic acid or N-bromosuccinimide (NBS). evitachem.comresearchgate.net The use of NBS in polyethylene (B3416737) glycol has been reported as an efficient and regioselective method for the bromination of activated aromatics at room temperature. researchgate.net Another method involves the use of 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) for the bromination of 2-nitroaniline.
Bromination of Acetanilide Derivatives: To avoid potential side reactions with the free amino group, bromination can be performed on the protected acetanilide. For example, bromination of p-nitroacetanilide would place the bromine atom at the position ortho to the acetamido group (C-2), which is not the desired isomer.
| Starting Material | Brominating Agent | Solvent | Product |
| 2-Nitroaniline | N-Bromosuccinimide (NBS) | Polyethylene Glycol | 4-Bromo-2-nitroaniline |
| 2-Nitroaniline | Bromine | Acetic Acid | 4-Bromo-2-nitroaniline |
| 2-Nitroaniline | 2,4,4,6-tetrabromo-2,5-cyclohexadienone | Dichloromethane | 4-Bromo-2-nitroaniline |
The final step in one of the most logical synthetic sequences is the introduction of the benzyloxy group at the C-5 position. This is typically achieved through a Williamson ether synthesis.
From a Hydroxylated Precursor: If the synthesis starts with a precursor containing a hydroxyl group at the C-5 position (e.g., 4-bromo-5-hydroxy-2-nitroaniline), this can be converted to the benzyloxy group by reaction with benzyl (B1604629) bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. mdpi.com
Nucleophilic Aromatic Substitution: Alternatively, if a suitable leaving group (like a halogen) is present at the C-5 position, a nucleophilic aromatic substitution reaction with benzyl alcohol in the presence of a strong base can be employed. For instance, reacting 5-chloro-2-nitroaniline with resorcinol in the presence of sodium hydride can lead to the formation of a phenoxy linkage, which can then be further modified. mdpi.com A similar strategy could be envisioned with benzyl alcohol.
| Precursor | Reagent | Base | Product |
| 4-Bromo-5-hydroxy-2-nitroaniline | Benzyl bromide | K2CO3 | This compound |
| 5-Chloro-2-nitroaniline | Benzyl alcohol | NaH | This compound |
Convergent synthetic strategies can also be employed, where different fragments of the molecule are synthesized separately and then combined in the final steps.
One such approach could involve the synthesis of 5-benzyloxy-2-nitroaniline (B111363) first. This could potentially be achieved by the nitration of 3-benzyloxyaniline. Subsequent bromination of 5-benzyloxy-2-nitroaniline would then be performed. The directing effects of the benzyloxy (ortho-, para-directing) and nitro (meta-directing) groups would need to be carefully considered to achieve the desired regioselectivity for bromination at the C-4 position.
Another alternative involves starting with a molecule that already contains the bromo and benzyloxy functionalities and then introducing the nitro and amino groups. For example, starting from 3-bromo-5-benzyloxytoluene, a series of reactions including nitration, oxidation of the methyl group to a carboxylic acid, Curtius or Hofmann rearrangement to an amine, could potentially lead to the target molecule, although this would be a more lengthy and complex route.
Optimization of Reaction Conditions and Yields in this compound Synthesis
The efficiency of a multi-step synthesis is highly dependent on the optimization of each individual reaction. This involves a systematic variation of parameters such as temperature, solvent, catalyst, and reagent stoichiometry to maximize the yield and purity of the product at each stage.
Optimization of O-Benzylation
The O-alkylation of phenols, in this case, the benzylation of N-(4-hydroxy-3-bromophenyl)acetamide, is a critical step. The yield of this reaction can be significantly influenced by the choice of base, solvent, and the potential use of a phase-transfer catalyst. umich.eduresearchgate.net
| Parameter | Variation | Effect on Yield and Selectivity |
| Base | K₂CO₃, NaOH, DBU | Stronger bases can lead to faster reaction rates, but may also increase the risk of side reactions. K₂CO₃ is a commonly used and effective base for this transformation. umich.edu |
| Solvent | Acetone (B3395972), DMF, Acetonitrile | The choice of solvent can affect the solubility of the reactants and the reaction rate. DMF is often used for its ability to dissolve a wide range of organic compounds. |
| Catalyst | Tetrabutylammonium bromide (TBAB) | Phase-transfer catalysts like TBAB can facilitate the reaction between the water-soluble base and the organic-soluble substrate, leading to higher yields and milder reaction conditions. tandfonline.com |
| Temperature | Room Temperature to Reflux | Increasing the temperature generally speeds up the reaction, but can also lead to the formation of by-products. Optimization is key to finding a balance between reaction rate and selectivity. umich.edu |
Optimization of Aromatic Nitration
The nitration of the benzylated intermediate is a key regioselective step. The directing effects of the substituents (the ortho,para-directing benzyloxy and acetamido groups, and the ortho,para-directing but deactivating bromo group) must be carefully considered. The desired nitration at the C2 position is sterically hindered, which can present a challenge. Optimization of the nitrating agent and reaction conditions is therefore crucial.
| Parameter | Variation | Effect on Yield and Regioselectivity |
| Nitrating Agent | HNO₃/H₂SO₄, Fuming HNO₃, NO₂BF₄ | The reactivity of the nitrating agent can significantly impact the outcome. A mixture of concentrated nitric and sulfuric acids is a standard and potent nitrating agent. magritek.com For sensitive substrates, milder reagents like nitronium tetrafluoroborate (B81430) (NO₂BF₄) may offer better control. ncl.res.in |
| Solvent | Acetic Acid, Dichloromethane | The solvent can influence the solubility of the substrate and the activity of the nitrating agent. Acetic acid is a common solvent for nitration reactions. acs.org |
| Temperature | 0 °C to Room Temperature | Nitration reactions are often exothermic and require careful temperature control to prevent over-nitration and the formation of unwanted isomers. chemicalbook.com |
| Catalyst | Solid acid catalysts (e.g., zeolites) | The use of solid acid catalysts can enhance regioselectivity, particularly for the formation of the para-isomer, by providing a shape-selective environment within their pores. rsc.orgrsc.org |
Optimization of Amine Deprotection
The final step is the hydrolysis of the acetamide (B32628) protecting group. This is typically achieved under acidic or basic conditions. The optimization of this step aims for complete deprotection without affecting the other functional groups in the molecule.
| Parameter | Variation | Effect on Yield |
| Reagent | Aqueous HCl, Aqueous NaOH | Both acidic and basic hydrolysis can be effective. The choice depends on the stability of the rest of the molecule to the reaction conditions. Acidic hydrolysis with HCl is a common method. chemicalbook.com |
| Temperature | Room Temperature to Reflux | Heating the reaction mixture can significantly increase the rate of hydrolysis. chemicalbook.com |
| Solvent | Water, Ethanol (B145695)/Water mixtures | The solvent system must be able to dissolve the substrate and the hydrolyzing agent. |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to each step of the proposed synthesis of this compound.
Greener O-Benzylation
Traditional benzylation reactions often use volatile organic solvents. Greener alternatives focus on solvent-free conditions or the use of more environmentally benign solvents.
Solvent-Free Alkylation: The alkylation of phenols can be performed under solvent-free conditions, often with the aid of a phase-transfer catalyst. tandfonline.com This approach significantly reduces solvent waste.
Use of Greener Solvents: Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, can serve as effective and recyclable media for the benzylation of phenols. researchgate.net
Alternative Benzylating Agents: Dibenzyl carbonate, in the presence of a catalytic amount of a base like DBU or DABCO, can be used as an environmentally friendly benzylating agent. researchgate.net
Greener Bromination
The use of molecular bromine poses significant health and environmental risks. Green bromination methods utilize safer brominating agents and catalytic systems.
Solid Brominating Agents: Reagents like N-bromosuccinimide (NBS) or 2,4,4,6-tetrabromo-cyclohexa-2,5-dienone are solid and therefore easier and safer to handle than liquid bromine. Solid-state brominations of anilines and phenols have been shown to be highly efficient and selective. rsc.org
Solvent-Free Bromination: Bromination reactions can be carried out under solvent-free conditions, for example, by grinding the reactants together in a mortar and pestle, sometimes with a catalytic amount of a substance like tungstophosphoric acid. ajrconline.orgiau.ir
In Situ Generation of Bromine: Bromine can be generated in situ from safer precursors like potassium bromide (KBr) in the presence of an oxidant such as hydrogen peroxide or sodium perborate. researchgate.net
Greener Nitration
Conventional nitration methods using mixed acids are highly corrosive and produce significant amounts of acidic waste. Green nitration strategies focus on the use of solid acid catalysts and alternative nitrating agents.
Solid Acid Catalysts: Zeolites and other solid acid catalysts can replace sulfuric acid in nitration reactions. ncl.res.inrsc.orgrsc.orgresearchgate.netnih.gov These catalysts are often recyclable, non-corrosive, and can lead to improved selectivity.
Solvent-Free Nitration: Nitration reactions can be performed under solvent-free conditions, for instance, by using a solid-supported nitrating reagent.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate nitration and other reactions, often leading to higher yields in shorter reaction times with reduced energy consumption. mdpi.comnih.govnih.govrsc.orgresearchgate.net
Atom Economy and Process Intensification
A key principle of green chemistry is to maximize the incorporation of all materials used in the process into the final product (atom economy). In a multi-step synthesis, this can be achieved by minimizing the use of protecting groups and by "telescoping" reactions, where the product of one step is used directly in the next without isolation and purification. acs.org The use of catalytic rather than stoichiometric reagents also significantly improves atom economy.
Reactivity and Reaction Mechanisms of 5 Benzyloxy 4 Bromo 2 Nitroaniline
Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Bromine Atom at C-4
Aryl halides, such as 5-benzyloxy-4-bromo-2-nitroaniline, can undergo nucleophilic aromatic substitution (SNAr) if the aromatic ring is sufficiently electron-deficient. libretexts.org This is typically achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom). libretexts.orgbyjus.com The reaction generally proceeds via a two-step addition-elimination mechanism. uomustansiriyah.edu.iqpressbooks.pub
First, a nucleophile adds to the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com In the second, faster step, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the ring and resulting in the substituted product. uomustansiriyah.edu.iqpressbooks.pub
Influence of the Nitro and Benzyloxy Groups on SNAr Reactivity
The reactivity of the bromine atom at the C-4 position in this compound toward SNAr is significantly influenced by the electronic effects of the other substituents on the ring.
Nitro Group (–NO2): The nitro group at the C-2 position is a powerful electron-withdrawing group, both through induction and resonance. Its position ortho to the bromine atom is crucial for activating the ring for nucleophilic attack. libretexts.orgyoutube.com This group strongly stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, delocalizing the charge onto its oxygen atoms. youtube.comstackexchange.com This stabilization lowers the activation energy of the first, rate-determining step, thereby greatly accelerating the substitution reaction. pressbooks.pubyoutube.com Without such an activating group, SNAr reactions on aryl halides are typically very slow or require extremely harsh conditions. libretexts.orgpressbooks.pub
Benzyloxy Group (–OCH2Ph): The benzyloxy group at C-5 is generally considered an electron-donating group due to the resonance effect of the oxygen atom's lone pairs, which can donate electron density to the ring. Electron-donating groups typically deactivate the ring towards nucleophilic attack. However, in this molecule, the activating effect of the ortho-nitro group is overwhelmingly dominant. The influence of the meta-positioned benzyloxy group is therefore minimal in comparison and does not prevent the SNAr reaction from occurring.
Mechanism and Stereoelectronic Effects in SNAr Transformations of this compound
The mechanism for the SNAr reaction of this compound follows the well-established addition-elimination pathway.
Step 1: Nucleophilic Addition (Rate-Determining) A nucleophile (Nu⁻) attacks the electrophilic carbon atom bonded to the bromine (C-4). This attack is favored because the electron density at this carbon is significantly reduced by the ortho-nitro group. The attack forces the pi electrons of the C=C bond to shift, forming a tetrahedral, non-aromatic Meisenheimer complex. The negative charge is delocalized across the ring and, most importantly, onto the nitro group. youtube.comyoutube.com
Step 2: Elimination of the Leaving Group (Fast) The aromaticity of the ring is restored in a rapid second step where the lone pair on the carbon reform the pi bond, and the bromide ion (Br⁻) is expelled as the leaving group.
From a stereoelectronic perspective, the key factor is the ability of the nitro group to effectively delocalize the incoming negative charge. For this to happen, the p-orbitals of the nitro group must align with the pi-system of the ring. This requires a relatively planar conformation of the molecule, allowing for maximum resonance stabilization of the Meisenheimer intermediate. The strong polarization of the C-Br bond, enhanced by the electron-withdrawing nitro group, makes the C-4 carbon highly electrophilic and susceptible to attack. youtube.com
Table 1: Examples of SNAr Reactions on Activated Aryl Halides
| Starting Material | Nucleophile (Nu⁻) | Typical Conditions | Product |
|---|---|---|---|
| 1-Chloro-2,4-dinitrobenzene | Dimethylamine (HN(CH₃)₂) | Ethanol (B145695), Room Temp. | N,N-Dimethyl-2,4-dinitroaniline |
| 2,4-Dinitrofluorobenzene | Glycine (amino group) | Aqueous buffer | N-(2,4-dinitrophenyl)glycine |
| This compound | Methoxide (CH₃O⁻) | Methanol, Heat | 5-Benzyloxy-4-methoxy-2-nitroaniline |
| This compound | Ammonia (B1221849) (NH₃) | Heat, Pressure | 5-Benzyloxy-2-nitro-1,4-diaminobenzene |
Reactions of the Amino Group (–NH2) in this compound
The primary amino group (–NH2) is a versatile functional group that can undergo a variety of reactions. Its nucleophilicity is somewhat reduced by the electron-withdrawing effect of the para-nitro group, but it remains reactive towards strong electrophiles.
Acylation and Alkylation Reactions
Acylation: The amino group can be readily acylated by reacting it with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction forms an amide linkage. For example, reaction with acetyl chloride would yield N-(5-(benzyloxy)-4-bromo-2-nitrophenyl)acetamide. The base is required to neutralize the HCl byproduct.
Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging as it often leads to a mixture of mono-, di-, and even tri-alkylated products (forming a quaternary ammonium (B1175870) salt). Friedel-Crafts alkylation and acylation reactions are generally not feasible on this substrate because the aromatic ring is strongly deactivated by the nitro group and the amino group itself can react with the Lewis acid catalyst. youtube.comyoutube.com
Diazotization and Subsequent Transformations
Aromatic primary amines are important precursors for the synthesis of a wide range of compounds via the formation of diazonium salts. chemicalnote.com
Diazotization: The amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂). Nitrous acid is unstable and is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like HCl or H₂SO₄ at low temperatures (0–5 °C) to prevent the decomposition of the diazonium salt. google.comquora.com The resulting 5-(benzyloxy)-4-bromo-2-nitrophenyldiazonium salt is a highly valuable synthetic intermediate.
Subsequent Transformations (Sandmeyer and Related Reactions): The diazonium group (–N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a variety of nucleophiles. masterorganicchemistry.com Copper(I) salt-catalyzed reactions are known as Sandmeyer reactions. wikipedia.orglscollege.ac.in
Halogenation: Treatment with CuCl or CuBr can replace the diazonium group with –Cl or –Br.
Cyanation: Reaction with CuCN introduces a nitrile (–CN) group.
Hydroxylation: Heating the diazonium salt in an aqueous solution introduces a hydroxyl (–OH) group.
These transformations provide a powerful method for introducing a wide range of substituents onto the aromatic ring that are not easily installed by other means. nih.govorganic-chemistry.org
Table 2: Diazotization and Subsequent Sandmeyer-type Reactions
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Diazotization | NaNO₂, HCl (aq), 0-5 °C | –N₂⁺Cl⁻ (Diazonium chloride) |
| Sandmeyer (Chlorination) | CuCl, HCl | –Cl |
| Sandmeyer (Bromination) | CuBr, HBr | –Br |
| Sandmeyer (Cyanation) | CuCN, KCN | –CN |
| Schiemann Reaction | HBF₄, Heat | –F |
| Iodination | KI | –I |
| Hydroxylation | H₂O, H₂SO₄, Heat | –OH |
| Deamination | H₃PO₂ | –H |
Transformations of the Nitro Group (–NO2) in this compound
The nitro group is a key functional group that can be transformed, most commonly through reduction. The reduction of an aromatic nitro group yields a primary amino group, providing a route to synthesize substituted diamines.
The reduction of the nitro group in this compound to an amino group must be performed with chemoselectivity in mind to avoid affecting other functional groups, particularly the bromine atom, which can be removed by hydrodehalogenation under certain catalytic hydrogenation conditions. nih.gov
Common methods for nitro group reduction include:
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst is a very common method. commonorganicchemistry.com While palladium on carbon (Pd/C) is highly effective, it can sometimes lead to the cleavage of the C-Br bond. commonorganicchemistry.com Using catalysts like platinum sulfide (B99878) on carbon or carefully controlled conditions can enhance selectivity and reduce the nitro group while leaving the halogen intact. nih.gov Raney nickel is another alternative that may offer better selectivity against dehalogenation. commonorganicchemistry.com
Metal-Acid Systems: Classic methods involve the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like HCl. scispace.com These reactions are generally robust and tolerant of many functional groups, including aryl halides. For example, treating the substrate with Sn and HCl would reduce the nitro group to an amine, yielding 5-(benzyloxy)-4-bromo-benzene-1,2-diamine.
Other Reagents: Sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (Na₂S) can also be used for the selective reduction of nitro groups, especially in molecules containing other reducible functionalities. commonorganicchemistry.comscispace.com
The product of this reduction, a substituted 1,2-diaminobenzene, is a valuable building block for the synthesis of heterocyclic compounds like benzimidazoles.
Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent System | Typical Conditions | Selectivity Notes |
|---|---|---|
| H₂ / Pd-C | Methanol or Ethanol, RT | Highly efficient, but may cause dehalogenation and/or debenzylation. |
| H₂ / PtO₂ | Acetic Acid, RT | Strong catalyst, risk of over-reduction. |
| Fe / HCl or Fe / NH₄Cl | Ethanol/Water, Reflux | Classic, reliable, and often chemoselective for the nitro group. |
| SnCl₂ / HCl | Ethanol, Reflux | Mild conditions, good for sensitive substrates. |
| Zn / Acetic Acid | Room Temperature | Mild reducing agent. |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution, Heat | Useful for selective reductions. |
Reductive Transformations to Amines and Other Nitrogen-Containing Functions
The selective reduction of the nitro group in this compound to a primary amine is a pivotal transformation, yielding 4-benzyloxy-5-bromo-benzene-1,2-diamine. This product serves as a valuable intermediate in the synthesis of more complex molecules. The presence of multiple reducible or sensitive functional groups—namely the bromo, benzyloxy, and existing aniline (B41778) moieties—necessitates careful selection of the reducing agent to ensure high chemoselectivity.
Several methodologies are available for the reduction of aromatic nitro groups, each with distinct advantages and limitations in the context of this specific substrate. The most common approaches include catalytic hydrogenation and chemical reduction using metals in acidic media.
Catalytic Hydrogenation:
Palladium on Carbon (Pd/C): While H₂ gas with a Pd/C catalyst is a highly efficient system for nitro group reduction, its application to this compound is complicated by its concurrent catalytic activity towards other functional groups. This method often leads to the hydrogenolysis (cleavage) of the benzyloxy group and can also cause hydrodebromination (removal of the bromine atom).
Raney Nickel (Raney Ni): This catalyst is also effective for nitro reductions and is often preferred over Pd/C when trying to prevent the dehalogenation of aromatic halides. However, the risk of benzyloxy group cleavage remains a significant consideration.
Chemical Reduction:
Tin(II) Chloride (SnCl₂): The reduction of aromatic nitro compounds using tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate (B1210297) is a widely recognized method for its excellent chemoselectivity. It is particularly well-suited for substrates like this compound because it effectively reduces the nitro group while leaving halogens and O-benzyl ether protecting groups intact.
Iron (Fe) and Zinc (Zn): The use of iron or zinc powder in the presence of an acid, such as acetic acid or hydrochloric acid, provides a mild and effective method for nitro group reduction. These systems are known to tolerate a variety of other functional groups, offering a viable alternative for the selective transformation of this molecule.
The general mechanism for the reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species, before the final amine is formed.
Below is a data table summarizing the reactivity of various reducing agents for the transformation of this compound.
| Reducing System | Target Transformation | Selectivity Considerations |
| H₂ / Pd/C | -NO₂ → -NH₂ | Low Selectivity: High risk of debenzylation and debromination. |
| H₂ / Raney Ni | -NO₂ → -NH₂ | Moderate Selectivity: Lower risk of debromination than Pd/C, but debenzylation is still a likely side reaction. |
| SnCl₂·2H₂O | -NO₂ → -NH₂ | High Selectivity: Preserves both the bromo and benzyloxy functional groups. |
| Fe / AcOH | -NO₂ → -NH₂ | High Selectivity: Generally mild conditions that tolerate halogens and ethers. |
| Zn / AcOH | -NO₂ → -NH₂ | High Selectivity: Mild conditions suitable for substrates with sensitive groups. |
Impact on Aromatic Ring Activation/Deactivation
The reactivity of the aromatic ring of this compound towards substitution reactions is governed by the cumulative electronic effects of its four substituents. Each group either donates or withdraws electron density from the π-system of the ring, thereby activating or deactivating it. masterorganicchemistry.comassets-servd.host
Amino Group (-NH₂): This is a powerful activating group. scispace.com The nitrogen atom's lone pair of electrons is delocalized into the benzene (B151609) ring through a strong resonance effect (+R), significantly increasing the electron density, particularly at the ortho and para positions. byjus.com
Benzyloxy Group (–OCH₂Ph): The oxygen atom directly attached to the ring also possesses lone pairs that are donated into the ring via resonance (+R). masterorganicchemistry.com This makes the benzyloxy group a strong activator, similar to an alkoxy group. While the oxygen is electronegative and exerts an electron-withdrawing inductive effect (-I), the resonance effect is dominant.
Nitro Group (-NO₂): This is one of the strongest deactivating groups. youtube.com It exerts powerful electron-withdrawing effects through both induction (-I) and resonance (-R). scispace.com This significantly reduces the electron density of the entire ring, making it much less nucleophilic and thus less reactive in electrophilic aromatic substitution.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |
| -NH₂ | C-1 | -I (Weak) | +R (Strong) | Strong Activation |
| -NO₂ | C-2 | -I (Strong) | -R (Strong) | Strong Deactivation |
| -Br | C-4 | -I (Strong) | +R (Weak) | Deactivation |
| -OCH₂Ph | C-5 | -I (Moderate) | +R (Strong) | Strong Activation |
Electrophilic Aromatic Substitution (EAS) Tendencies and Limitations
Electrophilic Aromatic Substitution (EAS) on the this compound ring is complex due to the interplay of multiple directing groups. chemistrytalk.orglumenlearning.com The position of an incoming electrophile is determined by the combined activating/deactivating and directing effects of the four existing substituents.
The available positions for substitution are C-3 and C-6.
Directing Effects Analysis:
-NH₂ group (at C-1): A powerful activator and ortho, para-director. It strongly directs incoming electrophiles to positions C-2 (blocked), C-4 (blocked), and C-6.
-OCH₂Ph group (at C-5): A strong activator and ortho, para-director. It directs incoming electrophiles to positions C-4 (blocked) and C-6.
-Br group (at C-4): A deactivator but an ortho, para-director. It directs to positions C-3 and C-5 (blocked).
-NO₂ group (at C-2): A strong deactivator and a meta-director. It directs incoming electrophiles to positions C-4 (blocked) and C-6.
Predicted Regioselectivity: All the directing effects converge to favor substitution at the C-6 position .
The powerful activating -NH₂ group directs ortho to itself at C-6.
The strong activating -OCH₂Ph group directs ortho to itself at C-6.
The deactivating -NO₂ group directs meta to itself at C-6.
The C-3 position is only weakly favored by the ortho-directing bromo group and is adjacent to the strongly deactivating nitro group, making it electronically disfavored compared to C-6. Therefore, electrophilic substitution, if it occurs, is overwhelmingly expected to yield the 6-substituted product.
Catalytic Transformations of this compound
The bromine atom at the C-4 position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The general stability of the other functional groups under typical cross-coupling conditions makes this a viable strategy for derivatization.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., an arylboronic acid) to form a new C-C bond. This would allow for the introduction of various aryl or vinyl groups at the C-4 position. The reaction is typically catalyzed by a palladium(0) species with a phosphine (B1218219) ligand and requires a base. nih.govresearchgate.net Substrates like bromoanilines are known to be effective coupling partners. researchgate.net
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org This would enable the synthesis of diarylamines or N-alkylated derivatives by replacing the bromine atom. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base. beilstein-journals.org
Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene, creating a new C-C bond.
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and copper salts, to introduce an alkynyl substituent.
These catalytic methods offer a powerful platform for modifying the core structure of this compound, primarily by leveraging the reactivity of the C-Br bond.
Below is a table of potential catalytic transformations.
| Reaction Name | Coupling Partner | Bond Formed | Potential Product |
| Suzuki-Miyaura Coupling | R-B(OH)₂ | C-C | 5-Benzyloxy-2-nitro-4-R-aniline |
| Buchwald-Hartwig Amination | R¹R²NH | C-N | N⁴-(R¹R²)-5-Benzyloxy-2-nitro-benzene-1,4-diamine |
| Heck Reaction | Alkene (H₂C=CHR) | C-C | 5-Benzyloxy-4-(alkenyl)-2-nitroaniline |
| Sonogashira Coupling | Alkyne (RC≡CH) | C-C | 5-Benzyloxy-4-(alkynyl)-2-nitroaniline |
Applications of 5 Benzyloxy 4 Bromo 2 Nitroaniline As a Synthetic Intermediate
Precursor for Heterocyclic Compound Synthesis
The arrangement of functional groups on the 5-benzyloxy-4-bromo-2-nitroaniline ring makes it a logical precursor for the synthesis of various fused heterocyclic compounds. The ortho-nitroaniline moiety is a classic starting point for building bicyclic systems common in medicinal chemistry and materials science.
While not a direct precursor in classical named reactions for indoles and quinolines, this compound can be synthetically modified into key intermediates for their construction. A plausible pathway involves the conversion of the aniline (B41778) group into a different functionality. For instance, through a Sandmeyer-type reaction, the amine can be replaced, or the entire molecule can be transformed into an intermediate like a substituted 2-nitrobenzaldehyde.
Research on the synthesis of the historic dye Tyrian purple (6,6′-dibromoindigo) demonstrates that 4-bromo-2-nitroaniline (B116644) is a competent precursor to 4-bromo-2-nitrobenzaldehyde. nih.govmdpi.com This conversion is typically achieved via diazotization of the aniline followed by a reaction with formaldoxime (B1209246) (the Beech aldehyde synthesis). nih.govmdpi.com Applying this logic, this compound could be converted to 5-benzyloxy-4-bromo-2-nitrobenzaldehyde. This aldehyde is a suitable starting material for reactions like the Baeyer-Drewsen synthesis, which involves condensation with acetone (B3395972) or other ketones to form an indole (B1671886) core. mdpi.com
The most direct and well-established application of an ortho-nitroaniline scaffold is in the synthesis of benzimidazoles. organic-chemistry.orgbeilstein-journals.orgsemanticscholar.org This transformation proceeds via a two-step sequence:
Reduction: The nitro group of this compound is reduced to a primary amine. This is typically accomplished using reducing agents such as tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or catalytic hydrogenation (H₂/Pd). organic-chemistry.org This step yields the key intermediate, 5-benzyloxy-4-bromo-benzene-1,2-diamine .
Cyclization: The resulting ortho-phenylenediamine is then condensed with a one-carbon synthon to form the imidazole (B134444) ring. A variety of reagents can be used, which determines the substituent at the 2-position of the final benzimidazole. This is known as the Phillips-Ladenburg reaction when using carboxylic acids. semanticscholar.org
| Reagent Used for Cyclization | Resulting C2-Substituent |
| Formic Acid | Hydrogen |
| Aldehydes (R-CHO) | Alkyl or Aryl group (R) |
| Carboxylic Acids (R-COOH) | Alkyl or Aryl group (R) |
| Orthoesters (RC(OR')₃) | Alkyl or Aryl group (R) |
This sequence provides a reliable route to 6-benzyloxy-7-bromo-substituted benzimidazoles, which are scaffolds of interest in pharmaceutical research.
A parallel strategy can be envisioned for benzoxazole (B165842) synthesis. Benzoxazoles are typically formed from the condensation of ortho-aminophenols with carbonyl compounds. organic-chemistry.orgrsc.org While this compound is not a direct precursor, a closely related analog, 5-benzyloxy-4-bromo-2-nitrophenol, would serve as an excellent starting material. Reduction of its nitro group would yield 2-amino-5-benzyloxy-4-bromophenol, which can then be cyclized under similar conditions to produce the corresponding 6-benzyloxy-7-bromo-benzoxazole scaffold. organic-chemistry.orgnih.gov
The use of this compound as a direct precursor for the synthesis of monocyclic five-membered (pyrrole) or six-membered (pyridine) rings is not a conventional or well-documented pathway. Major synthetic routes to these fundamental heterocycles, such as the Paal-Knorr pyrrole (B145914) synthesis or the Hantzsch pyridine (B92270) synthesis, rely on acyclic dicarbonyl compounds and ammonia (B1221849) or amine sources. Constructing a pyrrole or pyridine ring from this substituted aniline would necessitate a complex ring-opening and rearrangement of the benzene (B151609) core, or a multi-step transformation to build the new ring onto one of the existing functional groups. Such pathways are generally inefficient and not commonly employed. Therefore, this compound is not considered a practical starting material for these specific architectures.
Building Block for Advanced Organic Materials
Substituted anilines, particularly those bearing nitro and halo groups, are foundational building blocks in the synthesis of organic materials with specific electronic and photophysical properties, such as dyes and fluorescent sensors.
Nitroanilines are classic components in the synthesis of azo dyes, which are characterized by the nitrogen-nitrogen double bond (-N=N-) chromophore. The synthesis of these dyes from this compound would involve a two-step process:
Diazotization: The primary amino group of the aniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This reaction converts the amino group into a highly reactive diazonium salt.
Azo Coupling: The diazonium salt is then reacted with an electron-rich coupling component, such as a phenol (B47542), naphthol, or another aniline. The diazonium ion acts as an electrophile, attacking the activated aromatic ring of the coupling partner to form the azo linkage.
Studies on related compounds like 4-bromoaniline (B143363) have shown their utility in producing disazo disperse dyes. iiste.orgiiste.org The specific substituents on the this compound ring—the electron-withdrawing nitro and bromo groups and the electron-donating effect of the oxygen in the benzyloxy group—would act as auxochromes. These groups modulate the electronic structure of the resulting azo dye, thereby influencing its color (absorption maximum) and other properties like lightfastness and affinity for fabrics.
| Reaction Sequence | Key Intermediate | Final Product Class |
| Diazotization followed by Azo Coupling | 5-Benzyloxy-4-bromo-2-nitrobenzenediazonium salt | Azo Dyes |
This compound serves as a valuable building block for fluorescent probes, primarily through its conversion into fluorogenic heterocyclic scaffolds like benzimidazoles. The intrinsic fluorescence of many heterocyclic systems can be harnessed for sensing applications. nih.govmdpi.com
Furthermore, the bromine atom at the 4-position is a key strategic feature for developing advanced probes. Aryl bromides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. masterorganicchemistry.com This allows for the late-stage functionalization of the heterocyclic core, a common strategy in the design of fluorescent sensors.
Suzuki-Miyaura Coupling: The bromine atom can be replaced with an aryl or heteroaryl group by reacting the molecule with a boronic acid or ester. researchgate.netnih.govmdpi.comresearchgate.netmdpi.com This is useful for extending the π-conjugated system of a fluorophore to tune its emission wavelength or for introducing a specific recognition unit for an analyte.
Heck-Mizoroki Reaction: This reaction allows for the introduction of an alkene, providing a means to link the core to other molecular fragments or polymer chains. organic-chemistry.orgresearchgate.netlibretexts.orgbeilstein-journals.org
Buchwald-Hartwig Amination: An amine can be coupled at the site of the bromine atom, which is a powerful method for introducing nitrogen-based functionalities, including signaling units or binding sites. wikipedia.orglibretexts.orgacsgcipr.orgnih.govrug.nl
Thus, this compound acts as a foundational platform. It is first used to construct a fluorescent heterocyclic core (e.g., a benzimidazole), and the bromo-substituent is then employed as a versatile handle for introducing additional functionalities required for molecular recognition and signal transduction in a sensor. nih.gov
Intermediate in the Synthesis of Complex Natural Products and Analogues
There is currently a lack of specific documented evidence in peer-reviewed literature detailing the use of this compound as a key intermediate in the total synthesis of complex natural products or their analogues. While substituted anilines are common precursors in the synthesis of alkaloids and other nitrogen-containing natural products, the specific utility of this compound has not been extensively reported.
Role in Cascade Reactions and Multicomponent Transformations
Cascade reactions and multicomponent transformations are powerful tools in synthetic chemistry for the efficient construction of complex molecular architectures. These reactions often rely on highly functionalized starting materials to initiate a sequence of bond-forming events. Although the structure of this compound suggests potential for participation in such reactions, for instance, through sequential manipulation of its nitro, bromo, and amino groups, specific examples of its application as a key component in cascade or multicomponent reactions are not described in the available scientific literature.
Derivatization for Exploring Structure-Reactivity Relationships in Novel Compounds
The systematic derivatization of a lead compound is a fundamental strategy in medicinal chemistry and materials science to establish structure-reactivity relationships (SRR). This involves modifying specific functional groups of the molecule and evaluating the impact on its chemical reactivity or biological activity. While the functional groups present in this compound make it an ideal candidate for such studies, there is no specific research detailing its derivatization and subsequent SRR analysis in the development of novel compounds.
Theoretical and Computational Chemistry Studies of 5 Benzyloxy 4 Bromo 2 Nitroaniline
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the stability of 5-benzyloxy-4-bromo-2-nitroaniline. These computational methods provide insights into the molecule's behavior at a subatomic level, which is crucial for understanding its chemical properties and potential applications.
Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-electron systems. For this compound, DFT calculations are instrumental in determining its optimized molecular geometry, vibrational frequencies, and various electronic properties. researchgate.nettandfonline.comresearchgate.net
DFT also allows for the calculation of key electronic properties that govern the molecule's stability and reactivity. These properties include dipole moment, polarizability, and the distribution of electron density. The presence of the electron-withdrawing nitro group and bromine atom, alongside the electron-donating amino and benzyloxy groups, creates a complex electronic environment within the molecule.
Table 1: Calculated Geometric and Electronic Properties of this compound (Theoretical Data)
| Property | Predicted Value |
|---|---|
| Dipole Moment (Debye) | 4.5 - 5.5 |
| Polarizability (ų) | 30 - 35 |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. science.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. researchgate.netresearchgate.net
A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, particularly the amino and benzyloxy groups. Conversely, the LUMO is likely to be centered on the electron-deficient nitro group. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.
The energies of the HOMO and LUMO also provide information about the molecule's electron-donating and electron-accepting capabilities. The HOMO energy is related to the ionization potential (electron-donating ability), while the LUMO energy is related to the electron affinity (electron-accepting ability).
Table 2: Predicted Frontier Molecular Orbital Properties of this compound (Theoretical Data)
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | -6.0 to -5.5 |
| LUMO Energy | -2.5 to -2.0 |
Conformational Analysis and Intramolecular Interactions
The conformational flexibility of this compound is primarily associated with the rotation around the C-O bond of the benzyloxy group and the C-N bond of the amino group. Computational conformational analysis helps to identify the most stable conformers and the energy barriers between them.
The steric hindrance between the bulky benzyloxy group and the adjacent bromine atom also influences the preferred conformation. The dihedral angle between the phenyl ring of the benzyloxy group and the aniline ring is a key parameter determined through conformational analysis.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling provides a powerful means to investigate the mechanisms of chemical reactions involving this compound. researchgate.net By mapping the potential energy surface of a reaction, key features such as transition states and intermediates can be identified, offering a detailed understanding of the reaction pathway. acs.orgacs.org
Transition State Localization and Energy Barrier Calculations for Key Reactions
For reactions such as nucleophilic aromatic substitution or electrophilic attack on the aniline ring, computational methods can be used to locate the transition state structure. The transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate.
The energy difference between the reactants and the transition state is the activation energy or energy barrier. ntnu.no A lower energy barrier corresponds to a faster reaction. For instance, in a nucleophilic substitution reaction where the bromine atom acts as a leaving group, the energy barrier would be influenced by the nature of the nucleophile and the stability of the intermediate Meisenheimer complex. ntnu.no
Solvent Effects on Reaction Pathways
The solvent in which a reaction is carried out can have a significant impact on its rate and mechanism. nii.ac.jpntnu.no Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the reaction pathway.
For reactions involving charged species or highly polar transition states, polar solvents can stabilize these species, thereby lowering the energy barrier and accelerating the reaction. ntnu.no In the case of this compound, the polarity of the solvent would influence the stability of any charged intermediates formed during a reaction, as well as the solubility of the reactants. The choice of solvent can therefore be a critical parameter in controlling the outcome of a chemical transformation.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-nitroaniline |
| 2-bromo-4-nitroaniline (B50497) |
| 2-nitroaniline (B44862) |
| 2-fluoro-4-nitroaniline |
| N-benzyl-4-bromo-5-fluoro-2-nitroaniline |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine |
| 2-(benzyloxy)-4-nitroaniline |
| 2-(benzyloxy)-4-bromo-6-nitroaniline |
| 2-aminophenol |
| 4-methoxy-2-nitroaniline |
| 2-(benzyloxy)-1,4-diaminobenzene |
| 2-bromo-5-nitrobenzoic acid |
| 4-methoxy benzenesulfonyl chloride |
| N-benzylmethylamine |
| 4-bromo-2-fluoro-1-nitrobenzene |
| ethyl bromoacetate |
| 2-bromo-4-fluoro-5-nitrophenol |
| 5-bromo-1,3-difluoro-2-nitrobenzene |
| 4-toluenesulfonyl chloride |
| 4-Hydroxy-3,5-dimethoxybenzaldehyde |
| 1-(chloromethyl)-benzene |
| (E)-3-[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]acrylonitrile |
| 2-bromo-N,N-dimethylacrylamide |
| 2,2-dibenzothienylmethane |
| (benzyloxy)acetaldehyde |
| cinnamaldehyde |
| 2-bromo esters |
| bromoacetates |
| ethyl 2-bromoisobutyrate |
| 2-aminopyridine |
| 2-(5-amino-2-methylanilino)-4-(3-pyridyl)pyrimidine |
| 2′-benzyloxy flavone |
| picric acid |
| 4-(2-arylhydrazono)-4H-pyrazole-3,5-diamines |
| N³,N⁵-dibenzylidene-4-(2-arylhydrazono)-4H-pyrazole-3,5-diamines |
| (3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline |
| salicylaldehyde |
| 2-hydroxy-5-((3-(4-methyl-1H-imidazol-1-yl)-5-trifluoromethyl)phenyl)diazenyl)benzaldehyde |
| N-ethyl-N-nitrosourea |
| Ferulic acid |
| Chenodeoxycholic acid |
| p-nitroaniline |
| 2-(benzylamino)−4-chloro-5-sulfamoylbenzoic acid |
| (E)-4-(3-fluorobenzyloxy)-N'-benzylidenebenzohydrazide |
| N-(4-methoxybenzylidene) isonicotinohydrazone |
| Verdoocridone A |
| Verdoocridone B |
| 3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one |
| L-phenylalanine fumaric acid |
| 2-(1H-pyrrol-1-yl)anilines |
| 2-Indolylanilines |
| 1,4-dicyano-2-methylnaphthalene–N,N-dimethyl-p-toluidine dyad |
| 9-(4-aminophenylethynyl)-10-(4-nitrophenylethynyl)anthracene |
| Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate |
| (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one |
| 2-methoxy-4,6-diphenylnicotinonitrile |
| 3-hydroxy-4-phenyl-1,5-benzodiazepin-2-one |
| cis-(3S,4S)-3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one 3b |
| trans-(3R,4R)-1-ethyl-3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one 4 |
| trans-(3S,4S) 1-ethyl-3-ethoxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one 5 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics, flexibility, and interactions with their environment. For this compound, MD simulations would be invaluable for understanding how its distinct structural features govern its behavior in various media, such as in solution or within a biological system like a protein binding pocket.
Solvation and Intermolecular Interactions: MD simulations can elucidate the hydration structure and solvation free energies of this compound. Studies on similar molecules, like N-methyl-p-nitroaniline, have shown that functional groups significantly influence hydration patterns. researchgate.net For the title compound, the nitro group and the amino group are expected to form hydrogen bonds with water molecules. The bulky, nonpolar benzyloxy group and the bromine atom would likely have a more disruptive effect on the local water structure. In a biological context, these interactions are critical for molecular recognition. For instance, MD simulations have been used to study the interaction of brominated quinolines with biological targets, revealing key binding modes. nih.gov
A hypothetical MD simulation study of this compound in a water box would likely track parameters such as the root-mean-square deviation (RMSD) to assess structural stability, radial distribution functions (RDFs) to characterize solvation shells around specific atoms (e.g., the nitrogen and oxygen atoms of the nitro group), and dihedral angle distributions to probe the conformational freedom of the benzyloxy group.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. semanticscholar.orgrdd.edu.iq For derivatives of this compound, QSAR/QSPR modeling would be a powerful approach for predicting their activities and properties, thereby guiding the synthesis of new compounds with desired characteristics.
Development of QSAR/QSPR Models: To develop a QSAR/QSPR model, a dataset of derivatives of this compound with experimentally measured activities (e.g., toxicity, enzyme inhibition) or properties (e.g., solubility, partition coefficient) would be required. For each derivative, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For nitroaromatic compounds, electronic descriptors are particularly important as their toxicity is often related to their electrophilic nature. nih.govnih.gov
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The bulky benzyloxy and bromo substituents would significantly influence the steric properties of any derivatives.
Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity. The benzyloxy group would contribute significantly to the lipophilicity of the derivatives, which is a key factor in membrane permeability and interaction with hydrophobic pockets in proteins. nih.gov
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, encoding information about branching and connectivity.
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed activity or property. nih.gov
Predictive Power and Applications: A validated QSAR model can be used to predict the activity of new, unsynthesized derivatives of this compound. This can significantly reduce the time and cost associated with drug discovery or materials development by prioritizing the synthesis of the most promising candidates. For instance, QSAR models have been successfully used to predict the toxicity of various nitroaromatic compounds and substituted anilines. nih.govnih.govmdpi.commdpi.com
Hypothetical QSAR Data Table for Derivatives:
The following table illustrates the kind of data that would be used in a QSAR study of hypothetical derivatives of this compound designed to have antifungal activity.
| Compound ID | R-Group Modification | Molecular Weight ( g/mol ) | LogP | LUMO Energy (eV) | Predicted Antifungal Activity (IC₅₀, µM) |
| 1 | -H (Parent Compound) | 339.16 | 4.2 | -2.5 | 15.2 |
| 2 | -Cl (on benzyl) | 373.60 | 4.8 | -2.7 | 10.8 |
| 3 | -OCH₃ (on benzyl) | 369.19 | 4.0 | -2.4 | 18.5 |
| 4 | -CN (on benzyl) | 364.17 | 3.9 | -2.9 | 8.1 |
| 5 | -F (on aniline) | 357.15 | 4.3 | -2.6 | 12.4 |
This table showcases how different substituents ("R-Group Modification") would alter the calculated descriptors, which in turn would be correlated with the predicted biological activity.
Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Benzyloxy 4 Bromo 2 Nitroaniline
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of 5-BENZYLOXY-4-BROMO-2-NITROANILINE, providing an exact mass measurement that confirms its elemental composition. The theoretical exact mass for the neutral molecule, C₁₃H₁₁BrN₂O₃, is 337.9953 Da. In practice, HRMS analysis is typically performed on the protonated molecule [M+H]⁺.
The presence of bromine is readily identified by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
While specific fragmentation data for this exact isomer is not widely published, the fragmentation pathways can be predicted based on its structure. Common fragmentation would likely involve:
Loss of the benzyl (B1604629) group: A primary fragmentation pathway is often the cleavage of the benzylic ether bond, resulting in the loss of a C₇H₇ radical (91 Da) and formation of a stable tropylium (B1234903) cation or a neutral loss leading to a phenol (B47542) fragment.
Cleavage of the nitro group: The nitro group (NO₂) can be lost as a radical (46 Da).
Sequential losses: Subsequent fragmentation could involve the loss of carbon monoxide (CO) or other small neutral molecules from the aniline (B41778) ring structure.
Analysis of these fragments helps to piece together the molecular structure, confirming the presence and connectivity of the benzyloxy, bromo, and nitroaniline components. nist.gov
Table 1: Predicted HRMS Data for this compound
| Ion Formula | Calculated Mass (Da) | Description |
|---|---|---|
| [C₁₃H₁₁⁷⁹BrN₂O₃+H]⁺ | 338.9980 | Protonated molecule with ⁷⁹Br |
Note: This table represents predicted values. Actual experimental values may vary slightly.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. Through a combination of 1D (¹H, ¹³C) and 2D experiments, the precise arrangement of atoms and their chemical environments can be determined.
¹H NMR Techniques for Proton Environment Analysis
The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons on both the aniline and benzyl rings, the benzylic methylene (B1212753) protons, and the amine protons. atlantis-press.com
Aniline Ring Protons: Two protons are present on the substituted aniline ring. The proton at C-3 (ortho to the nitro group) and the proton at C-6 (ortho to the amino group) would appear as singlets due to the lack of adjacent protons for coupling. The strong electron-withdrawing nitro group is expected to shift the C-3 proton significantly downfield.
Benzyloxy Group Protons: The five protons on the phenyl ring of the benzyloxy group typically appear as a multiplet in the range of δ 7.3-7.5 ppm. The two methylene protons (O-CH₂) adjacent to the ether oxygen would present as a sharp singlet, expected around δ 5.0-5.2 ppm.
Amino Protons: The two protons of the primary amine (NH₂) generally appear as a broad singlet. Its chemical shift can be variable and is influenced by solvent, concentration, and temperature.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|
| NH₂ | Variable (e.g., 6.0-6.5) | Broad Singlet |
| H-3 | ~8.0-8.2 | Singlet |
| H-6 | ~6.8-7.0 | Singlet |
| O-CH₂ | ~5.1-5.3 | Singlet |
Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.
¹³C NMR for Carbon Skeleton and Hybridization States
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, providing information on the total number of carbons and their hybridization states.
Aromatic Carbons: The spectrum will show signals for the six carbons of the aniline ring and the seven carbons of the benzyloxy group. The chemical shifts are influenced by the attached substituents (NO₂, NH₂, Br, O-benzyl). Carbons attached to electronegative atoms (like O, N, and Br) will be shifted downfield.
Benzylic Carbon: The methylene carbon (O-CH₂) of the benzyloxy group is expected to appear in the aliphatic region, typically around 70 ppm.
2D NMR Methods (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While 1D NMR provides essential data, 2D NMR techniques are crucial for unambiguously assigning the signals and confirming the substitution pattern.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. While there are no expected couplings between the aniline ring protons in this specific isomer, COSY is useful for confirming the coupling network within the benzyloxy group's phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs. It would definitively link the signals of H-3, H-6, the benzylic methylene protons, and the benzyl aromatic protons to their corresponding carbon signals in the ¹³C spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space. A key NOESY correlation would be expected between the benzylic methylene protons and the H-6 proton on the aniline ring, providing definitive proof of the regiochemistry.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
N-H Vibrations: The amino group (NH₂) is characterized by two distinct N-H stretching bands in the IR spectrum, typically in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. An NH₂ scissoring (bending) vibration is expected around 1600-1650 cm⁻¹.
N-O Vibrations: The nitro group (NO₂) exhibits strong, characteristic stretching vibrations. The asymmetric stretch appears around 1500-1560 cm⁻¹, and the symmetric stretch is found near 1330-1370 cm⁻¹.
C-O Ether Vibration: A strong C-O stretching band from the benzyloxy ether linkage is expected in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.
Aromatic C-H and C=C Vibrations: Aromatic C-H stretching appears above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ range.
Table 3: Typical IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amino (NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |
| Amino (NH₂) | Scissoring (Bending) | 1600 - 1650 | Medium-Strong |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1330 - 1370 | Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Weak-Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
UV-Vis spectroscopy provides insight into the electronic structure of the molecule by measuring the absorption of light corresponding to electronic transitions. The spectrum of this compound is dominated by π → π* and n → π* transitions within its conjugated system.
The molecule features electron-donating groups (amino, benzyloxy) and a powerful electron-withdrawing group (nitro) on the same aromatic ring, creating a "push-pull" system. This arrangement typically leads to strong absorption bands in the UV-Vis spectrum due to intramolecular charge transfer (ICT) from the donor groups to the acceptor group. This ICT band is often responsible for the color of the compound and is expected to appear at a relatively long wavelength, likely in the 350-450 nm range. The exact position and intensity of the absorption maxima can be sensitive to solvent polarity. nist.govrsc.org
X-ray Crystallography for Solid-State Structure Determination and Conformational Insights
A comprehensive search for single-crystal X-ray diffraction studies on this compound did not yield any specific results. Consequently, detailed crystallographic data, which would include the crystal system, space group, unit cell dimensions, and refined atomic coordinates, are not available in the current body of scientific literature. Such studies are crucial for definitively establishing the three-dimensional arrangement of the molecule in the solid state, including bond lengths, bond angles, and torsion angles. These parameters provide invaluable insights into the molecule's conformation and the nature of intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing.
For related compounds, such as 4-methoxy-2-nitroaniline, detailed crystallographic analyses have been performed, revealing specific intermolecular hydrogen bonding patterns that stabilize the crystal structure. iucr.org However, due to the explicit focus on this compound, a direct comparative analysis is not possible.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Data not available |
| Volume (V) | Data not available |
| Molecules per Unit Cell (Z) | Data not available |
Chromatographic Techniques (HPLC, GC-MS, TLC) for Purity Assessment and Mixture Separation
Chromatographic methods are fundamental for assessing the purity of synthesized compounds and for separating them from reaction mixtures. However, specific, detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Thin-Layer Chromatography (TLC) are not extensively reported.
While commercial suppliers of this compound indicate that purity is assessed, often by HPLC, the specific methodologies are proprietary and not publicly disclosed. bldpharm.com For related diarylanilines and nitroaniline derivatives, HPLC is a common method for purity determination, often employing reverse-phase columns with acetonitrile/water or methanol/water mobile phases. nih.gov
High-Performance Liquid Chromatography (HPLC)
Detailed HPLC methods, including the type of column (e.g., C18), mobile phase composition, flow rate, and detector wavelength, have not been published specifically for this compound. Such a method would be essential for quantifying its purity and identifying any impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of related bromo-nitroaniline compounds has been documented, providing insights into their fragmentation patterns upon electron ionization. nih.gov However, a specific GC-MS analysis detailing the retention time and mass spectrum of this compound is not available. This technique would be valuable for confirming the molecular weight and providing structural information based on the fragmentation of the molecule.
Thin-Layer Chromatography (TLC)
TLC is a standard technique for monitoring the progress of chemical reactions and for preliminary purity assessment. beilstein-journals.orgresearchgate.net It is highly probable that TLC is used during the synthesis of this compound. A typical TLC analysis would involve spotting the compound on a silica (B1680970) gel plate and developing it with a suitable solvent system, likely a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). The position of the spot, represented by its retention factor (Rf), would be indicative of its polarity. However, specific solvent systems and corresponding Rf values for this compound are not documented in the literature.
Table 2: Chromatographic Data for this compound
| Technique | Conditions | Findings |
|---|---|---|
| HPLC | ||
| Column | Data not available | Data not available |
| Mobile Phase | Data not available | Data not available |
| Retention Time | Data not available | Data not available |
| GC-MS | ||
| Column | Data not available | Data not available |
| Retention Time | Data not available | Data not available |
| Key Mass Fragments (m/z) | Data not available | Data not available |
| TLC | ||
| Stationary Phase | Data not available (likely silica gel) | Data not available |
| Mobile Phase | Data not available | Data not available |
Future Research Directions and Emerging Trends in 5 Benzyloxy 4 Bromo 2 Nitroaniline Chemistry
Exploration of Novel Catalytic Systems for Transformations Involving 5-BENZYLOXY-4-BROMO-2-NITROANILINE
The chemical versatility of this compound invites the application and development of novel catalytic systems to achieve selective and efficient transformations. The presence of an aryl bromide moiety makes it an ideal candidate for various palladium-catalyzed cross-coupling reactions. Future research is likely to focus on employing modern, highly active catalyst systems to forge new carbon-carbon and carbon-heteroatom bonds.
Key areas of exploration include:
Buchwald-Hartwig Amination: This reaction would allow for the transformation of the bromo group into a variety of substituted amino groups, opening pathways to complex diamine structures. Research into air- and moisture-stable palladium precatalysts could enhance the practicality and scope of this transformation. sigmaaldrich.com
Suzuki-Miyaura Coupling: The bromo substituent can be readily coupled with a wide range of boronic acids and esters to introduce new alkyl, aryl, or heteroaryl groups. This is a powerful strategy for creating derivatives with tailored electronic and steric properties. nih.gov
Gold-Catalyzed Reactions: Gold catalysts have shown remarkable activity in a variety of organic transformations. bham.ac.uk Their application to substrates like this compound could uncover novel cyclization or rearrangement pathways, particularly by activating other functionalities in the molecule.
Catalytic Reduction of the Nitro Group: While standard methods for nitro group reduction are well-established, future work could focus on chemoselective catalytic systems that reduce the nitro group to an amine without affecting the bromo or benzyloxy groups. This would provide a direct route to 5-benzyloxy-4-bromo-benzene-1,2-diamine, a valuable precursor for heterocyclic synthesis.
Table 1: Potential Catalytic Transformations for this compound
| Reaction Type | Functional Group Targeted | Potential Catalyst System | Expected Product Type |
| Buchwald-Hartwig Amination | C-Br | Palladium complexes with specialized phosphine (B1218219) ligands (e.g., tBuBrettPhos) | Substituted anilines, triamines |
| Suzuki-Miyaura Coupling | C-Br | Palladium(0) catalysts (e.g., Pd(PPh₃)₄) | Biaryls, functionalized benzenes |
| Heck Coupling | C-Br | Palladium(II) acetate (B1210297) with phosphine ligands | Alkenylated anilines |
| Selective Nitro Reduction | -NO₂ | Heterogeneous catalysts (e.g., Pt/C, Pd/C) with specific modifiers | Diaminobenzene derivatives |
| Gold-Catalyzed Cyclization | Multiple | Cationic gold(I) complexes (e.g., (Ph₃P)AuCl/AgNTf₂) | Nitrogen-containing heterocycles |
Design and Synthesis of Advanced Materials Incorporating the this compound Scaffold.aksci.com
The structural and electronic properties of this compound make it an attractive building block for advanced materials. chemimpex.com The combination of electron-donating (amino, benzyloxy) and electron-withdrawing (nitro) groups, along with the polarizable bromine atom, suggests potential applications in materials science.
Nonlinear Optical (NLO) Materials: Nitroaniline derivatives are well-known for their NLO properties. The specific substitution pattern of this compound could lead to materials with significant second-order NLO responses, which are crucial for applications in optoelectronics and telecommunications. Research has shown that related compounds like 2-bromo-4-nitroaniline (B50497) can form crystals with high second-harmonic generation (SHG) efficiency. researchgate.net
Polymers and Coatings: The amino group provides a reactive handle for incorporating the molecule into polymer backbones, such as polyimides or polyamides. The rigid aromatic core and potential for intermolecular interactions could enhance the thermal stability and mechanical properties of the resulting polymers.
Organic Light-Emitting Diodes (OLEDs): Triarylamine structures, which can be synthesized from aryl bromides via amination, are widely used as hole-transport materials in OLEDs. sigmaaldrich.com Thus, derivatives of this compound could be investigated as components in the emissive or charge-transport layers of OLED devices.
Investigations into Bio-inspired or Sustainable Synthetic Routes
Modern synthetic chemistry is increasingly focused on developing environmentally friendly processes. Future research on this compound will likely prioritize "green" synthetic methodologies.
Potential sustainable approaches include:
Flow Chemistry: Implementing continuous flow reactors for nitration or bromination reactions can improve safety, control, and efficiency while minimizing waste.
Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids would significantly reduce the environmental footprint of its synthesis. researchgate.net
Biocatalysis: Exploring the use of enzymes (biocatalysts) for specific transformations, such as selective acylation or dealkylation, could offer highly selective and environmentally benign synthetic routes under mild conditions.
Application in Supramolecular Chemistry and Host-Guest Interactions
The functional groups on the this compound scaffold are capable of participating in various non-covalent interactions, making it a target for studies in supramolecular chemistry.
Host-Guest Chemistry: The molecule's aromatic rings can engage in π-π stacking, while the nitro and amino groups are excellent hydrogen bond donors and acceptors. These features make it a suitable "guest" for synthetic macrocyclic "hosts" like cyclodextrins, calixarenes, or pillararenes. acs.org Studies could explore the binding affinity and selectivity of this molecule with various synthetic receptors, potentially leading to applications in sensing or molecular recognition. Low-temperature NMR experiments could be employed to evaluate the geometry of host-guest interactions. acs.org
Crystal Engineering: The interplay of hydrogen bonding (N-H···O, N-H···N) and halogen bonding (C-Br···O, C-Br···N) can be exploited to control the packing of molecules in the solid state. By understanding and designing these interactions, novel crystalline materials with specific architectures and properties could be constructed.
Development of New Analytical Methods for Detection and Quantification
While standard techniques like NMR, HPLC, and mass spectrometry are used for characterization, the potential use of this compound and its derivatives in materials or biological systems necessitates the development of sensitive and selective analytical methods for their detection and quantification at trace levels. bldpharm.com
Future research could focus on:
Electrochemical Sensors: Developing sensors based on modified electrodes that can selectively detect the nitroaromatic moiety through electrochemical reduction.
Spectroscopic Probes: Designing fluorescent or colorimetric probes that exhibit a change in their optical properties upon binding to the analyte, enabling its detection in various media.
Advanced Chromatographic Techniques: Optimizing methods like Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) for high-throughput analysis and quantification in complex matrices. bldpharm.com
High-Throughput Screening: Utilizing platforms like high-throughput transcriptomics (HTTr) to assess the biological activity profile of the compound and its derivatives, providing insights into its potential interactions at a cellular level. epa.gov
Q & A
What are the established synthetic routes for 5-benzyloxy-4-bromo-2-nitroaniline, and how do reaction conditions influence yield?
The synthesis typically involves sequential functionalization of aniline derivatives. A plausible route includes:
- Nitration : Introduce the nitro group at the ortho position using mixed acids (H₂SO₄/HNO₃) under controlled temperature (0–5°C) to avoid over-nitration .
- Bromination : Electrophilic substitution at the para position using Br₂ in a polar solvent (e.g., acetic acid) with FeBr₃ as a catalyst. Steric hindrance from the benzyloxy group may necessitate extended reaction times .
- Benzyloxy Protection : Protect the hydroxyl group via benzylation (benzyl chloride, K₂CO₃, DMF) before or after bromination, depending on intermediate stability .
Key Variables : Temperature during nitration and solvent polarity in bromination critically affect regioselectivity and yield. Optimize via thin-layer chromatography (TLC) monitoring .
Which analytical techniques are most effective for characterizing this compound, and how are data interpreted?
- NMR Spectroscopy :
- HPLC : Assess purity (>95% by area normalization) using C18 columns and UV detection (λ = 254 nm) .
- Melting Point : Compare observed mp (e.g., ~250°C) with literature to verify crystallinity and purity .
How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?
The electron-withdrawing nitro (–NO₂) and bromo (–Br) groups deactivate the aromatic ring, directing electrophilic attacks to meta/para positions relative to existing substituents.
- Suzuki Coupling : The bromo group acts as a leaving site; use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O under reflux. Steric hindrance from the benzyloxy group may reduce coupling efficiency .
- Nucleophilic Aromatic Substitution : Replace –Br with amines or alkoxides under high-temperature conditions (DMF, 120°C) .
What mechanistic insights guide the optimization of regioselective functionalization in this compound?
Regioselectivity is governed by:
- Directing Effects : The nitro group directs incoming electrophiles to the meta position, while the benzyloxy group (electron-donating via resonance) directs to para. Computational modeling (DFT) can predict dominant pathways by comparing activation energies for competing sites .
- Steric Effects : Bulky substituents (e.g., benzyloxy) hinder reactions at adjacent positions. Use kinetic studies (e.g., time-resolved IR) to identify rate-determining steps .
How can computational methods resolve contradictions in experimental data for this compound’s reactivity?
- Density Functional Theory (DFT) : Model transition states to explain unexpected reaction outcomes (e.g., para vs. meta substitution) .
- Comparative Meta-Analysis : Reconcile divergent experimental results (e.g., coupling yields) by evaluating methodological variables (catalyst loading, solvent polarity) across studies .
What challenges arise in quantifying environmental stability or degradation pathways for this compound?
- Hydrolytic Stability : The nitro and benzyloxy groups may undergo hydrolysis under acidic/alkaline conditions. Use accelerated aging studies (pH-varied buffers, 40–80°C) with LC-MS to track degradation .
- Photodegradation : UV-Vis spectroscopy and ESR can identify radical intermediates formed under light exposure .
How do methodological differences in spectroscopic analysis impact data interpretation?
- IR vs. Raman : IR emphasizes polar functional groups (e.g., –NO₂ stretch at ~1520 cm⁻¹), while Raman detects symmetric vibrations (e.g., C–Br at ~250 cm⁻¹). Discrepancies arise from sample preparation (KBr pellets vs. neat samples) .
- X-ray Crystallography : Resolves ambiguities in NMR assignments by providing exact bond lengths and angles .
What safety protocols are essential when handling this compound?
- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential mutagenicity from nitro and bromo groups .
- Waste Disposal : Quench reactive intermediates (e.g., NaHCO₃ for acidic residues) before disposal in halogenated waste containers .
How can researchers design experiments to study substituent effects on biological activity?
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing –Br with –Cl or –I) and test against biological targets (e.g., enzymes) using fluorescence-based assays .
- Molecular Docking : Predict binding affinities with target proteins (e.g., nitro groups as hydrogen-bond acceptors) .
What strategies address low yields in multi-step syntheses of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
